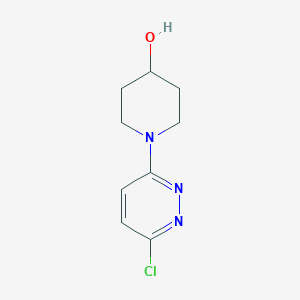

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVIZUPSUNWREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009068 | |

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-26-8 | |

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. As a molecule of interest in contemporary drug discovery and chemical research, a thorough understanding of its properties is paramount for predicting its behavior in biological systems and for the development of robust analytical methodologies. This document details the structural features, predicted physicochemical parameters, and stability characteristics of the title compound. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of key properties including solubility, thermal stability, and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and application of novel chemical entities.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridazine ring linked to a piperidin-4-ol moiety. The pyridazine ring, a diazine with two adjacent nitrogen atoms, is a π-deficient aromatic system which influences the electronic properties of the molecule.[1] The piperidine ring, a saturated heterocycle, introduces conformational flexibility and its substituent, a hydroxyl group, provides a site for hydrogen bonding. The chlorine atom on the pyridazine ring is a potential site for further chemical modification. The interplay of these structural features dictates the compound's physicochemical profile, including its solubility, lipophilicity, and thermal stability.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 89937-26-8 | [2] |

| Molecular Formula | C₉H₁₂ClN₃O | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Canonical SMILES | C1=CC(=NN=C1N2CCC(O)CC2)Cl | [2] |

Predicted and Estimated Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following parameters are estimated based on computational models and data from structurally analogous compounds. These values serve as a valuable starting point for experimental design.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3] For this compound, the logP is predicted to be moderately low, suggesting a balance between aqueous solubility and membrane permeability.

-

Estimated clogP: A calculated logP value for the closely related analog, 1-(6-Aminopyridin-3-yl)piperidin-4-ol, is 0.6249.[4] Given the substitution of an amino group with a chloro group, the logP of the title compound is expected to be slightly higher. Online prediction tools based on group contributions can provide a more direct estimation.[3][5]

Acidity and Basicity (pKa)

The pKa values of a compound are essential for understanding its ionization state at different pH values, which in turn affects its solubility and biological interactions. This compound has two potential sites for protonation: the nitrogen atoms of the pyridazine ring and the nitrogen of the piperidine ring.

-

Estimated pKa (Basic): The piperidine nitrogen is expected to be the most basic site. The pKa of unsubstituted piperidine is approximately 11.22. The electron-withdrawing effect of the attached chloropyridazine ring will likely reduce the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be in the range of 7.5 - 9.0. The pyridazine nitrogens are weakly basic.[6]

-

Estimated pKa (Acidic): The hydroxyl group on the piperidine ring is a very weak acid, with an estimated pKa well above the physiological pH range.

Aqueous Solubility

Aqueous solubility is a crucial parameter for drug development, impacting bioavailability and formulation.[7] The solubility of this compound is expected to be pH-dependent due to the basic nature of the piperidine nitrogen.

-

Qualitative Estimation: The presence of polar functional groups (hydroxyl and pyridazine nitrogens) suggests some degree of aqueous solubility. However, the overall carbon framework may limit high solubility. It is anticipated to be more soluble in acidic aqueous solutions where the piperidine nitrogen is protonated. The solubility of N-alkyl-piperidine derivatives has been shown to be inversely correlated with lipophilicity, but also significantly influenced by crystal packing energies.[8]

Thermal Properties

-

Melting Point: The melting point of heterocyclic compounds can vary widely based on substitution patterns and crystal lattice forces. For context, a synthesized phenyl-pyridazine derivative has a reported melting point of 202-204.9 °C, while a thienyl-pyridazine analog melts at 164.5-165.9 °C.[9] It is reasonable to hypothesize that this compound will be a solid at room temperature with a melting point likely in the range of 150-220 °C.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries and are designed to provide reliable and reproducible results.

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[10] It involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed glass vial.[11] It is crucial to add enough solid to ensure a suspension remains after equilibrium, without significantly altering the properties of the solvent.[10]

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[11][12]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: This ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Validated Analytical Method: HPLC provides the necessary sensitivity and specificity to accurately quantify the compound in the presence of any potential minor impurities or degradants.

Caption: Shake-Flask Solubility Determination Workflow.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, and for identifying other thermal events such as glass transitions or polymorphic phase changes.[13][14]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

-

Thermal Scan: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[2] A reference pan (empty sealed pan) is heated concurrently.

-

Data Analysis: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[13] The resulting thermogram is analyzed to determine the onset temperature and the peak of any endothermic or exothermic events. The melting point is typically reported as the onset or peak temperature of the melting endotherm.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

-

Constant Heating Rate: Ensures reproducible and well-defined thermal events. A rate of 10 °C/min is a common starting point for small molecules.

-

Calibration: Essential for ensuring the accuracy of the measured transition temperatures.

Caption: Differential Scanning Calorimetry (DSC) Workflow.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of chemical compounds.[15] A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this type of analyte.

-

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).

-

-

Analysis: The prepared sample is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Causality Behind Experimental Choices:

-

Reverse-Phase C18 Column: This stationary phase is effective at retaining and separating moderately polar to nonpolar compounds.

-

Gradient Elution: This allows for the efficient elution of both early-eluting polar impurities and late-eluting nonpolar impurities in a single run.

-

Acidified Mobile Phase: The addition of an acid like formic acid can improve peak shape for basic compounds by suppressing the interaction of the protonated amine with residual silanols on the silica support.[6]

Caption: HPLC Purity Analysis Workflow.

Stability and Handling

The stability of pyridazine derivatives can be influenced by several factors. The pyridazine ring itself is relatively stable, but the overall molecule can be sensitive to pH and light.[7]

-

pH Stability: The compound's stability should be assessed in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) to identify potential hydrolytic degradation pathways.

-

Photostability: As with many heterocyclic compounds, exposure to UV light may lead to degradation. It is advisable to store the compound protected from light.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound with a rich set of physicochemical properties derived from its unique structural combination of a pyridazine and a piperidin-4-ol moiety. While experimental data is sparse, this guide provides a robust framework for its characterization, including estimated key parameters and detailed, validated protocols for determining its solubility, thermal properties, and purity. The application of these methodologies will enable researchers to generate high-quality data, facilitating the advancement of research and development involving this promising chemical entity.

References

- 1. studylib.net [studylib.net]

- 2. biorxiv.org [biorxiv.org]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. chemscene.com [chemscene.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. welch-us.com [welch-us.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.net [enamine.net]

- 13. torontech.com [torontech.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. moravek.com [moravek.com]

The Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A Technical Guide to Starting Materials and Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis, while conceptually straightforward, relies on a nuanced understanding of nucleophilic aromatic substitution on an electron-deficient heteroaromatic system. This guide provides a comprehensive overview of the requisite starting materials and the core synthetic strategy, underpinned by mechanistic insights to empower researchers in optimizing this crucial transformation.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound logically disconnects the molecule at the C-N bond between the pyridazine and piperidine rings. This bond is readily formed through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This analysis identifies two primary starting materials:

-

3,6-Dichloropyridazine: The electrophilic pyridazine component.

-

Piperidin-4-ol: The nucleophilic piperidine component.

The overall synthetic transformation can be visualized as follows:

Caption: Retrosynthetic analysis of the target molecule.

II. Starting Material Deep Dive: Sourcing and Synthesis

A robust synthetic route begins with well-characterized and readily accessible starting materials. Below is a detailed examination of the two key precursors.

A. 3,6-Dichloropyridazine: The Electrophilic Core

3,6-Dichloropyridazine serves as the electrophilic scaffold for the SNAr reaction. Its commercial availability is widespread; however, for large-scale campaigns or specific purity requirements, in-house synthesis may be necessary.

Synthesis from Maleic Hydrazide:

The most common laboratory and industrial preparation of 3,6-dichloropyridazine begins with maleic hydrazide (pyridazine-3,6-diol).[1][2][3] This two-step process involves the initial formation of the pyridazine ring followed by chlorination.

-

Formation of Maleic Hydrazide: Maleic anhydride is reacted with hydrazine hydrate, often in an acidic medium, to yield maleic hydrazide.[4]

-

Chlorination: The subsequent chlorination of maleic hydrazide is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] Phosphorus pentachloride (PCl₅) can also be employed.[4] The reaction proceeds by converting the hydroxyl groups of the pyridazinediol into good leaving groups, which are then displaced by chloride ions.

References

- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Introduction: The Critical Role of Solubility in Preclinical Development

1-(6-Chloropyridazin-3-yl)piperidin-4-ol is a heterocyclic compound featuring a chlorinated pyridazine ring linked to a piperidin-4-ol moiety. As with many novel chemical entities in the pharmaceutical landscape, a thorough understanding of its physicochemical properties is a cornerstone of successful drug development. Among these properties, solubility is paramount. It dictates the compound's behavior in various stages of research, from chemical synthesis and purification to formulation and in vitro screening assays. Poor solubility can lead to challenges in achieving desired concentrations for biological testing, potentially masking the true activity of a promising compound and creating significant hurdles for formulation scientists.

This guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents. We will delve into its key molecular characteristics, the theoretical principles of solubility, a standardized protocol for its experimental determination, and a predictive analysis of its behavior in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several key features are at play:

-

Polarity and Hydrogen Bonding: The molecule possesses both polar and non-polar regions. The piperidin-4-ol ring contains a hydroxyl (-OH) group and a secondary amine-like nitrogen (within the piperidine ring, now a tertiary amine due to substitution), both of which can act as hydrogen bond donors and acceptors. The pyridazine ring, with its two nitrogen atoms, also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The chloro-substituent adds to the molecule's overall polarity.

-

Molecular Size and Shape: Larger molecules generally present a greater challenge for solvent molecules to surround and solvate, which can lead to lower solubility.[1] The relatively rigid, bicyclic-like structure of this compound will also influence how it packs in a solid-state lattice and how it interacts with solvent molecules.

-

Ionization Potential: The piperidine nitrogen could potentially be protonated in acidic conditions, which would dramatically increase its solubility in polar protic solvents.

The interplay of these features dictates that the compound will exhibit a nuanced solubility profile, with a preference for solvents that can engage in hydrogen bonding and have a moderate to high polarity.

Caption: Molecular features governing solvent interactions.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the presence of the hydroxyl group and nitrogen atoms in this compound, it is expected to have favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have polar bonds but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are generally good solvents for a wide range of organic molecules. The target compound is expected to be soluble in these solvents, particularly those with high polarity like DMSO.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and interact primarily through weaker van der Waals forces. Due to the significant polarity of this compound, its solubility in non-polar solvents is expected to be low.

Standardized Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.[4][5]

Experimental Workflow

Caption: Standardized workflow for the Shake-Flask Method.

Step-by-Step Methodology

-

Preparation of the Solvent System: Select a range of high-purity organic solvents for testing.

-

Addition of Solute: To a series of glass vials, add a pre-weighed amount of the chosen solvent. Then, add an excess of this compound to each vial to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant, being cautious not to disturb the solid material.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.

Predicted Solubility Profile and Solvent Selection Guide

While experimental determination is the definitive method, a predictive solubility profile can guide initial solvent selection for various applications. Based on the physicochemical properties of this compound and the known behavior of similar heterocyclic compounds, the following qualitative solubility profile is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group and nitrogen atoms of the target molecule. |

| Polar Aprotic | DMSO, DMF | High to Medium | DMSO and DMF are strong hydrogen bond acceptors and highly polar, making them effective at solvating a wide range of molecules.[6] The solubility is expected to be high in these solvents. |

| Other Polar | Acetone, Acetonitrile | Medium to Low | These solvents are polar but have weaker hydrogen bonding capabilities compared to protic solvents or DMSO. Solubility is expected to be moderate. |

| Ethers | THF, Dioxane | Low | These solvents have some polarity but are primarily non-polar in character and are weak hydrogen bond acceptors. |

| Halogenated | Dichloromethane (DCM) | Low | While DCM has some polarity, it cannot engage in hydrogen bonding and is unlikely to be a good solvent for this molecule. |

| Non-Polar Aromatic | Toluene | Very Low | The large difference in polarity between the aromatic hydrocarbon solvent and the highly polar solute will result in poor solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The non-polar nature of these solvents makes them incapable of overcoming the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid lattice of the polar solute. |

Conclusion

This compound is a polar molecule with significant hydrogen bonding capabilities, which are the primary determinants of its solubility in organic solvents. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, and also show good solubility in highly polar aprotic solvents such as DMSO. Conversely, its solubility in non-polar solvents is expected to be very low. For definitive quantitative data, the standardized shake-flask method is the recommended approach. A thorough understanding and experimental determination of this compound's solubility profile are critical early steps in its journey through the drug discovery and development pipeline, enabling informed decisions in synthesis, purification, formulation, and biological screening.

References

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]

Spectral Data Analysis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document serves as an in-depth resource for researchers and scientists, offering predicted spectral data based on established principles and data from analogous structures. It includes detailed methodologies for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, along with expert interpretation of the expected spectral features. The causality behind experimental choices and data interpretation is elucidated to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

The pyridazine moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The incorporation of a piperidin-4-ol substituent introduces a versatile scaffold that can modulate pharmacokinetic and pharmacodynamic properties. The specific compound, this compound, combines these key structural features, making it a promising candidate for further investigation in drug discovery programs.

Accurate spectral characterization is the cornerstone of modern chemical research, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide provides a foundational spectral dataset and the associated analytical workflows for this compound, facilitating its synthesis, characterization, and downstream applications.

Molecular Structure and Key Features

To facilitate the interpretation of spectral data, it is essential to understand the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and the relative number of protons (integration).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | d | 1H | H-4 (pyridazine) | The proton on the pyridazine ring adjacent to the chlorine atom is expected to be deshielded. |

| ~7.10 | d | 1H | H-5 (pyridazine) | The other proton on the pyridazine ring will be slightly more shielded than H-4. |

| ~4.90 | d | 1H | OH | The hydroxyl proton is expected to be a doublet due to coupling with the adjacent methine proton. Its chemical shift can be variable and concentration-dependent. |

| ~4.20 | m | 2H | H-2', H-6' (axial) | The axial protons on the piperidine ring adjacent to the nitrogen are significantly deshielded by the pyridazine ring. |

| ~3.80 | m | 1H | H-4' | The methine proton at the 4-position of the piperidine ring is deshielded by the hydroxyl group. |

| ~3.10 | m | 2H | H-2', H-6' (equatorial) | The equatorial protons on the piperidine ring adjacent to the nitrogen are less deshielded than their axial counterparts. |

| ~1.90 | m | 2H | H-3', H-5' (axial) | Axial protons on the piperidine ring. |

| ~1.50 | m | 2H | H-3', H-5' (equatorial) | Equatorial protons on the piperidine ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for a wide range of organic compounds.[4] The residual proton signal for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak is typically observed around 3.33 ppm.[5][6]

-

Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum at 25 °C. A standard pulse sequence (e.g., zg30) is typically sufficient. Key acquisition parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. For enhanced signal-to-noise, 16-32 scans are recommended.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₅ at 2.50 ppm.[4][7][8] Integrate all signals to determine the relative proton ratios.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-3 (pyridazine) | The carbon atom of the pyridazine ring attached to the piperidine nitrogen is expected to be highly deshielded. |

| ~155 | C-6 (pyridazine) | The carbon atom of the pyridazine ring bearing the chlorine atom will also be significantly deshielded. |

| ~130 | C-4 (pyridazine) | Aromatic carbon of the pyridazine ring. |

| ~120 | C-5 (pyridazine) | Aromatic carbon of the pyridazine ring. |

| ~65 | C-4' (piperidine) | The carbon atom bearing the hydroxyl group is deshielded. |

| ~45 | C-2', C-6' (piperidine) | The carbon atoms adjacent to the nitrogen are deshielded. |

| ~35 | C-3', C-5' (piperidine) | Aliphatic carbons of the piperidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse sequence (e.g., zgpg30) with broadband proton decoupling is recommended. Key acquisition parameters include a spectral width of ~220 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the central peak of the DMSO-d₆ septet at 39.52 ppm.[4]

References

A Technical Guide to Sourcing and Utilizing 1-(6-Chloropyridazin-3-yl)piperidin-4-ol for Advanced Research

For Immediate Release

This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals focused on the procurement and application of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. As a key heterocyclic building block, this compound is integral to the synthesis of a wide array of pharmacologically active agents. This document provides an in-depth overview of its chemical properties, reliable commercial suppliers, synthesis strategies, and essential quality control protocols to ensure experimental integrity.

Executive Summary

This compound is a bifunctional molecule featuring a reactive chloropyridazine moiety and a versatile piperidin-4-ol core. This unique structure makes it a valuable intermediate in the development of novel therapeutics, particularly in oncology and neuropharmacology. The piperidine scaffold is a privileged structure in drug design, known for improving pharmacokinetic properties, while the chloropyridazine ring offers a site for nucleophilic substitution, enabling the construction of diverse molecular libraries[1]. This guide aims to streamline the sourcing and validation of this crucial reagent, empowering scientific teams to accelerate their research and development timelines.

Chemical Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂ClN₃O[4]

-

Molecular Weight: 213.66 g/mol

-

Structure:

Commercial Sourcing and Supplier Analysis

The acquisition of high-purity starting materials is a foundational requirement for reproducible and reliable research. This compound is available from several reputable chemical suppliers that cater to the research and bulk manufacturing sectors.

Expert Insight: When selecting a supplier, it is crucial to look beyond price. For drug discovery applications, particularly those under regulated environments, the quality and completeness of documentation (e.g., Certificate of Analysis, CoA) are paramount. A CoA should provide clear data on identity (by NMR or MS) and purity (by HPLC or GC). Sigma-Aldrich, for instance, notes that for some of its "AldrichCPR" grade chemicals, the buyer assumes responsibility for confirming product identity and purity, as analytical data is not routinely collected[4]. This underscores the need for rigorous in-house quality control.

Table 1: Commercial Suppliers of this compound

| Supplier | Product/Catalog No. | Purity | Notes |

| Sigma-Aldrich | CDS004245 | Not specified (AldrichCPR)[4] | Sold on an "as-is" basis; buyer responsible for QC.[4] |

| BLDpharm | BD138665 | 97% | Available for online ordering.[3] |

| Fluorochem | F066381 (Related Structure) | 97% (for piperidine-4-carboxylic acid analog)[5] | While not the exact molecule, they supply closely related analogs. |

| Ambeed | ABE163533 (Related Structure) | >95% (for piperidin-4-amine analog)[6] | Provides a range of heterocyclic building blocks. |

Synthesis and Manufacturing Overview

Understanding the synthetic route of a key intermediate provides insight into potential impurities and informs the development of appropriate analytical methods. A common and efficient method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction.

The core reaction joins two commercially available precursors: 3,6-dichloropyridazine and piperidin-4-ol[7]. The piperidine's secondary amine acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.

Protocol: SNAr Synthesis

-

Reaction Setup: To a solution of piperidin-4-ol (1.0 eq)[7] in a suitable polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Reagent Addition: Slowly add 3,6-dichloropyridazine (1.0-1.1 eq) to the mixture at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired this compound.

Causality in Protocol Design:

-

Base Selection: A base is required to deprotonate the piperidin-4-ol, increasing its nucleophilicity. A non-nucleophilic base like K₂CO₃ is chosen to prevent it from competing with the piperidine in the SNAr reaction.

-

Solvent Choice: Polar aprotic solvents like DMF are ideal because they can solvate the ions formed during the reaction without interfering with the nucleophile.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on the pyridazine ring.

Quality Control and Analytical Validation

For any research, especially in drug development, the identity and purity of starting materials must be unequivocally confirmed. Relying solely on a supplier's CoA without internal validation is a significant risk.

Mandatory In-House QC Workflow:

-

Identity Confirmation (NMR & MS):

-

¹H NMR Spectroscopy: Provides a definitive fingerprint of the molecule's proton environment. The spectrum should show characteristic peaks for the pyridazine and piperidine ring protons.

-

Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) should show a prominent peak for the [M+H]⁺ ion at approximately 214.07 m/z.

-

-

Purity Assessment (HPLC):

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reversed-phase C18 column with a water/acetonitrile gradient is typically effective. Purity should be ≥95% for most discovery applications.

-

Applications in Research & Development

The title compound is a versatile intermediate. The chlorine atom on the pyridazine ring is readily displaced by various nucleophiles (amines, thiols, alcohols), allowing for rapid library synthesis. The hydroxyl group on the piperidine ring can be further functionalized, for example, through oxidation to the corresponding piperidinone, which is a valuable pharmacophore in its own right[8][9], or via etherification or esterification.

This scaffold is frequently explored in the design of kinase inhibitors, GPCR modulators, and other targeted therapies. The pyridazine core is a known pharmacophore in various anticancer agents[10].

Conclusion

This compound is a high-value building block for modern medicinal chemistry. Successful and reproducible research hinges on careful supplier selection and rigorous, in-house analytical validation. By implementing the synthesis and quality control workflows outlined in this guide, research organizations can ensure the integrity of their starting materials, mitigate risks in their experimental programs, and accelerate the path to discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 89937-26-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1185310-92-2 | 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

role of pyridazine derivatives in medicinal chemistry

An In-depth Technical Guide to the Role of Pyridazine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and advantageous metabolic profile—render it an attractive core for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the multifaceted role of pyridazine derivatives, moving from the fundamental principles of their chemical attributes to their diverse pharmacological applications and the strategic considerations underpinning their synthesis and clinical development. We will dissect the structure-activity relationships that govern their efficacy and present detailed protocols for their synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridazine Core: A Privileged Scaffold in Drug Design

The pyridazine nucleus is more than a simple heterocyclic framework; it is a versatile pharmacophore whose distinct electronic and structural characteristics can be leveraged to solve complex challenges in drug discovery.[1][2][3]

Physicochemical Properties and Their Implications

The two adjacent nitrogen atoms endow the pyridazine ring with a unique set of properties that distinguish it from other azines and the ubiquitous phenyl ring.[1]

-

Dipole Moment and π-π Stacking: The pyridazine ring possesses a high dipole moment, which facilitates potent π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in target protein binding pockets. This contributes significantly to binding affinity.[1]

-

Hydrogen Bonding Capacity: The lone pair electrons on the two nitrogen atoms act as robust hydrogen bond acceptors. This dual H-bonding capacity allows for specific and strong interactions with target proteins, a feature that can be pivotal for molecular recognition and potency.[1]

-

Reduced Lipophilicity: Compared to a phenyl ring, the pyridazine core is less lipophilic.[1] This property is advantageous in drug design for improving aqueous solubility and modulating pharmacokinetic profiles to avoid excessive membrane retention.

-

Metabolic Stability: Pyridazine derivatives often exhibit favorable metabolic profiles, including low potential for cytochrome P450 (CYP) inhibition and a reduced risk of interaction with the cardiac hERG potassium channel, a common source of cardiotoxicity in drug candidates.[1]

The following diagram illustrates the key properties of the pyridazine scaffold that are exploited in medicinal chemistry.

References

The Piperidine Scaffold: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural and physicochemical properties make it an exceptionally versatile building block in the design of novel therapeutics.[1][2] This prevalence is not coincidental; the piperidine moiety is a key structural element in numerous blockbuster drugs, demonstrating its profound impact on therapeutic efficacy across a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3] This guide provides a comprehensive analysis of the piperidine scaffold, exploring its fundamental properties, diverse pharmacological applications, and the synthetic strategies employed to harness its therapeutic potential. We will delve into the causality behind its success, offering field-proven insights for drug development professionals.

The Strategic Advantage of a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidine ring exemplifies this concept. Its utility stems from a unique combination of features:

-

Structural Rigidity and Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, similar to cyclohexane.[4] This provides a predictable three-dimensional framework, which is crucial for precise orientation within a target's binding pocket. However, it also possesses conformational flexibility, allowing it to adapt to the steric demands of various receptors.[3] This duality is a key driver of its broad applicability.

-

Modulation of Physicochemical Properties: The basic nitrogen atom within the ring is a critical feature. It can be protonated at physiological pH, enhancing aqueous solubility and enabling the formation of key hydrogen bonds with biological targets.[5] By strategically placing substituents on the ring, medicinal chemists can fine-tune crucial drug-like properties, including lipophilicity (logP), metabolic stability, and pharmacokinetic (ADME) profiles.[3][5][6][7][8]

-

Synthetic Tractability: The piperidine scaffold is readily accessible through a variety of well-established synthetic routes, making it an attractive starting point for the construction of large and diverse compound libraries for high-throughput screening.[9]

The Physicochemical Landscape: Piperidine in Focus

The decision to incorporate a specific scaffold into a drug candidate is a data-driven process. The physicochemical properties of the piperidine ring are a primary reason for its widespread use.

Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles

| Property | Piperidine | Pyrrolidine | Morpholine |

| pKa of Conjugate Acid | ~11.2 | ~11.3 | ~8.4 |

| logP (Octanol/Water) | 0.84 | 0.46 | -0.87 |

| Molecular Weight ( g/mol ) | 85.15 | 71.12 | 87.12 |

| Hydrogen Bond Acceptors | 1 | 1 | 2 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Data compiled from various chemical databases.

Causality Behind the Numbers:

-

Basicity (pKa): Piperidine's high pKa makes its nitrogen atom a strong proton acceptor. This basicity is often essential for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Its similarity to pyrrolidine in this regard makes them interchangeable when basicity is the main consideration.[5]

-

Lipophilicity (logP): With a logP of 0.84, piperidine is moderately lipophilic.[5] This property is a double-edged sword. While it can enhance membrane permeability and access to intracellular targets, excessive lipophilicity can lead to poor solubility and off-target toxicity. The ability to easily substitute the piperidine ring allows chemists to precisely modulate this value to achieve an optimal balance for a given drug candidate.[5]

Conformational Control: The Key to Specificity

The biological activity of a piperidine-containing drug is intimately linked to its three-dimensional shape. The piperidine ring predominantly exists in two chair conformations that are in rapid equilibrium.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. thieme-connect.com [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

A Detailed Protocol for the Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine

Abstract & Significance

This application note provides a comprehensive guide for the synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a privileged scaffold found in numerous biologically active compounds.[1] The described protocol employs a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry for C-N bond formation on electron-deficient aromatic systems.[2] Starting from the commercially available 3,6-dichloropyridazine, this procedure offers a reliable and scalable method for researchers. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline crucial safety considerations and characterization techniques.

Reaction Principle: The SNAr Mechanism

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property significantly activates the ring carbons, particularly those bearing a leaving group (in this case, chlorine), towards attack by nucleophiles.[3][4][5]

Causality of the Reaction:

-

Activation: The two nitrogen atoms in the pyridazine ring withdraw electron density via inductive and resonance effects. This creates a partial positive charge on the ring carbons, making them electrophilic.[3]

-

Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking one of the carbon atoms attached to a chlorine atom. This is typically the rate-determining step.[4]

-

Intermediate Formation: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.[4][6]

-

Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.

Since the two chlorine atoms in the starting material, 3,6-dichloropyridazine, are chemically equivalent, the initial substitution can occur at either the C3 or C6 position without regioselective preference, leading to the same mono-substituted product.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. diva-portal.org [diva-portal.org]

Application Note & Protocol: Synthesis of 6-Chloro-3-(piperidin-4-yloxy)pyridazine via Nucleophilic Aromatic Substitution

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine ring is a privileged heterocyclic motif characterized by its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity.[1] These attributes make it an attractive scaffold in drug design, where it often serves as a less lipophilic bioisostere for phenyl, pyridine, or other aromatic rings, potentially improving aqueous solubility and pharmacokinetic profiles.[1][2] Pyridazine-containing molecules have demonstrated a wide spectrum of biological activities and are core components of several approved drugs and clinical candidates, including agents for oncology, inflammatory conditions, and cardiovascular diseases.[3][4][5]

3,6-Dichloropyridazine is an exceptionally versatile and commercially available starting material.[6][7] The two chlorine atoms are susceptible to sequential displacement through nucleophilic aromatic substitution (SNAr), allowing for the controlled and regioselective introduction of diverse functionalities. This application note provides a detailed protocol for the monosubstitution of 3,6-dichloropyridazine with 4-hydroxypiperidine, a common building block in pharmaceutical development. The resulting product, 6-chloro-3-(piperidin-4-yloxy)pyridazine, is a valuable intermediate, retaining a reactive chlorine site for subsequent diversification via further SNAr reactions or palladium-catalyzed cross-coupling reactions.[8][9]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic systems.[10][11] The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly lowers the electron density of the carbon atoms, making them highly electrophilic and susceptible to nucleophilic attack.[11][12]

The key steps are as follows:

-

Nucleophile Activation: The hydroxyl group of 4-hydroxypiperidine is a modest nucleophile. Its reactivity is dramatically enhanced by deprotonation with a strong, non-nucleophilic base, such as sodium hydride (NaH). This generates a potent sodium alkoxide nucleophile.

-

Nucleophilic Attack: The activated piperidin-4-oxide attacks one of the electron-deficient carbon atoms (C3 or C6) of the pyridazine ring. This step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][13]

-

Elimination and Re-aromatization: The aromaticity of the pyridazine ring is restored through the expulsion of a chloride ion (Cl⁻), which is a good leaving group.[14][15] This elimination step is typically fast and drives the reaction toward the formation of the stable, substituted product.

Detailed Experimental Protocol

This protocol outlines the synthesis of 6-chloro-3-(piperidin-4-yloxy)pyridazine on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Quantity | Moles (mmol) |

| 3,6-Dichloropyridazine | >98% | Sigma-Aldrich | 1.49 g | 10.0 |

| 4-Hydroxypiperidine | >98% | Acros Organics | 1.01 g | 10.0 |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 0.44 g | 11.0 |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | 50 mL | - |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~200 mL | - |

| Saturated aq. NH₄Cl solution | - | Lab-prepared | ~50 mL | - |

| Brine (Saturated aq. NaCl) | - | Lab-prepared | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | ~10 g | - |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Nitrogen inlet and bubbler

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Reaction Workflow Diagram

Step-by-Step Procedure

-

Preparation: Set up a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

-

Nucleophile Activation:

-

To the flask, add 4-hydroxypiperidine (1.01 g, 10.0 mmol) and anhydrous DMF (25 mL). Stir the mixture until the solid dissolves completely.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality Note: Cooling is critical to control the exothermic reaction between NaH and the solvent/substrate, preventing potential side reactions.

-

Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 10-15 minutes. Vigorous hydrogen gas evolution will be observed.

-

Safety Insight: NaH is highly reactive with water and protic solvents. It must be handled under an inert atmosphere. The mineral oil can be washed away with dry hexanes prior to use if desired, but is often acceptable in the reaction.

-

Stir the resulting slurry at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

-

Substitution Reaction:

-

In a separate dry flask, dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in anhydrous DMF (25 mL).

-

Transfer this solution to a dropping funnel and add it dropwise to the cold alkoxide slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 12-18 hours, or until reaction completion.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 50% ethyl acetate in hexanes.

-

Visualize the spots under UV light (254 nm). The reaction is complete when the 3,6-dichloropyridazine spot (higher Rf) is consumed and a new, more polar product spot (lower Rf) is predominant.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL). This will neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add deionized water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Trustworthiness Check: Performing multiple extractions ensures maximum recovery of the product from the aqueous phase.

-

Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure 6-chloro-3-(piperidin-4-yloxy)pyridazine.[16]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product, typically as a white to off-white solid. Expected yield: 70-85%.

-

Applications in Drug Development

The synthesized 6-chloro-3-(piperidin-4-yloxy)pyridazine is a versatile intermediate. The remaining chlorine atom at the C6 position is activated for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Second SNAr Reaction: The chlorine can be displaced by a variety of nucleophiles, such as primary or secondary amines, thiols, or other alcohols, to generate disubstituted pyridazine analogs.[17][18]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, alkyne, or amine moieties, respectively.[8][9]

This strategic, two-step functionalization approach is a cornerstone of modern medicinal chemistry for exploring the chemical space around the pyridazine scaffold.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. gacariyalur.ac.in [gacariyalur.ac.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. jofamericanscience.org [jofamericanscience.org]

Application Note & Protocol: Selective O-Arylation via Nucleophilic Aromatic Substitution with 4-Hydroxypiperidine

Abstract

This document provides a comprehensive technical guide for performing selective O-arylation of electron-deficient (hetero)aromatic systems using 4-hydroxypiperidine. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry for forging carbon-heteroatom bonds.[1][2] 4-Hydroxypiperidine, a bifunctional scaffold, contains both a secondary amine and a secondary alcohol, presenting a chemoselectivity challenge. This guide elucidates the mechanistic principles and provides a field-proven protocol that prioritizes the hydroxyl group's reactivity by forming a potent alkoxide nucleophile, thereby achieving high yields of the desired O-arylated ether products while minimizing competing N-arylation.

Introduction: The Strategic Value of SNAr and 4-Hydroxypiperidine

Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[3] Unlike electrophilic aromatic substitution, SNAr proceeds efficiently on electron-poor rings, making it an indispensable tool for modifying pyridines, pyrimidines, and other nitrogen-containing heterocycles prevalent in pharmaceutical agents.[3][4]

The reaction's success hinges on three key factors:

-

An Activated Ring: The aromatic system must be rendered electrophilic by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, or by the inclusion of ring nitrogens.[5][6] These features are critical for stabilizing the negatively charged reaction intermediate.

-

A Suitable Leaving Group: Halides are common leaving groups. A key feature of the SNAr mechanism is that the reaction rate is often governed by the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. Consequently, the typical reactivity order is F > Cl > Br > I, reflecting the ability of the more electronegative halogens to activate the ring towards attack.[7][8]

-

A Potent Nucleophile: The strength of the incoming nucleophile directly influences the reaction rate.

4-Hydroxypiperidine is a particularly valuable building block in drug discovery, offering a saturated heterocyclic motif that can improve physicochemical properties such as solubility and metabolic stability. Its dual nucleophilic sites—a secondary amine and a secondary alcohol—offer synthetic flexibility but demand precise control to ensure selective functionalization. While the amine is inherently more nucleophilic than the neutral alcohol, deprotonation of the hydroxyl group creates a far more powerful alkoxide nucleophile, enabling selective O-arylation.[9] This protocol is designed to exploit this reactivity difference.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not follow a concerted SN2 pathway, which is sterically impossible on an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[5] Instead, it proceeds via a well-established two-step addition-elimination mechanism .[6][8]

-

Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][6] The stability of this complex is paramount and is greatly enhanced by the presence of EWGs at the ortho and/or para positions, which delocalize the negative charge.

-

Step 2 (Elimination): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

// Reactants reactants [label=<

Ar-X

+

(Activated Aromatic) (Alkoxide Nucleophile)

>];// Transition State 1 ts1 [label="Rate-Determining\nStep (Attack)", shape=plaintext, fontcolor="#EA4335"];

// Meisenheimer Complex

meisenheimer [label=<

Meisenheimer Complex(Resonance Stabilized)

// Transition State 2 ts2 [label="Fast Step\n(Elimination)", shape=plaintext, fontcolor="#34A853"];

// Products products [label=<

+

X⁻

+

X⁻

(O-Arylated Product) (Leaving Group)

>];// Connections reactants -> ts1 [label="k₁", fontcolor="#202124"]; ts1 -> meisenheimer; meisenheimer -> ts2 [label="k₂", fontcolor="#202124"]; ts2 -> products; } .enddot Caption: General mechanism for the SₙAr reaction.

Controlling Chemoselectivity: The Critical Role of Base and Solvent

To achieve selective O-arylation with 4-hydroxypiperidine, the experimental conditions must be carefully chosen to favor the formation and reactivity of the piperidin-4-oxide anion over the neutral secondary amine.

-

The Base: A strong, non-nucleophilic base is essential. Its role is to quantitatively deprotonate the hydroxyl group of 4-hydroxypiperidine, creating the highly reactive alkoxide. Weaker bases (e.g., K₂CO₃, Et₃N) are generally insufficient and may lead to a mixture of N- and O-arylated products or sluggish reactions. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, producing non-nucleophilic H₂ gas as the only byproduct.

-

The Solvent: The choice of solvent is equally critical. Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are standard for SNAr reactions.[10][11] These solvents excel at solvating the counter-ion of the base (e.g., Na⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[12][13] In contrast, protic solvents (e.g., ethanol, water) would form strong hydrogen bonds with the alkoxide, creating a solvent cage that severely dampens its nucleophilicity and slows the reaction.[12][14]

| Parameter | Recommended Choice | Rationale |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the hydroxyl group, maximizing alkoxide concentration.[9] |

| Solvent | DMF, DMSO, THF, NMP | Dipolar aprotic nature enhances nucleophilicity of the alkoxide by poorly solvating the anion.[10][13] |

| Temperature | 25–100 °C | Reaction rate is temperature-dependent. Heating is often required, but highly activated substrates may react at ambient temperature. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial when using reactive hydrides like NaH to prevent quenching by atmospheric moisture and oxygen. |

Detailed Experimental Protocol: Synthesis of 4-(Piperidin-4-yloxy)pyridine

This protocol details the reaction between 4-chloropyridine hydrochloride and 4-hydroxypiperidine. This example is representative of the SNAr reaction on an activated heteroaromatic system.

Safety Notice: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle only under an inert atmosphere and away from moisture. DMF is a potential reproductive toxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: Step-by-step experimental workflow diagram.

Materials and Reagents

-

4-Hydroxypiperidine (98% purity)

-

4-Chloropyridine hydrochloride (98% purity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Condenser and heating mantle with a temperature controller

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

-

Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Suspend the washed NaH in anhydrous DMF (20 mL).

-

Nucleophile Preparation: In a separate flask, dissolve 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF (10 mL).

-

Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add the 4-hydroxypiperidine solution dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

SNAr Reaction: Add 4-chloropyridine hydrochloride (1.05 eq.) to the reaction mixture in one portion. Note: The second equivalent of NaH is required to neutralize the HCl salt of the electrophile.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the 4-hydroxypiperidine starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure 4-(piperidin-4-yloxy)pyridine product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive NaH (old or improperly stored).2. Wet solvent or reagents quenching the NaH.3. Insufficient temperature or reaction time. | 1. Use fresh, unopened NaH or test a small sample with alcohol.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase temperature in 10 °C increments or extend reaction time. |

| N-Arylation Byproduct Observed | 1. Insufficient base (less than 2.2 eq.).2. Base added too quickly, leading to localized heating.3. Use of a weaker base (e.g., K₂CO₃). | 1. Verify the stoichiometry and purity of the base.2. Add base or nucleophile solution slowly at 0 °C.3. Switch to a stronger base like NaH or KHMDS. |

| Complex Mixture of Products | 1. Reaction temperature is too high, causing decomposition.2. Presence of oxygen or other reactive impurities. | 1. Run the reaction at a lower temperature for a longer duration.2. Ensure the reaction is maintained under a robust inert atmosphere. |

| Difficulty Removing DMF/DMSO | 1. High boiling point of the solvent. | 1. Perform multiple, vigorous washes with water and brine during the workup.2. For DMSO, a LiCl wash can be effective.3. If product is stable, consider azeotropic removal with heptane. |

Conclusion

This application note provides a robust and reliable protocol for the selective O-arylation of activated heteroaromatic systems using 4-hydroxypiperidine. The key to achieving high chemoselectivity lies in the strategic use of a strong, non-nucleophilic base in a dipolar aprotic solvent. This combination effectively transforms the less reactive hydroxyl group into a potent alkoxide nucleophile that outcompetes the secondary amine. By carefully controlling these parameters, researchers can confidently employ this methodology to synthesize valuable molecular building blocks for drug discovery and development.

References

- 1. d-nb.info [d-nb.info]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]